1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-
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Overview
Description
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- is a heterocyclic organic compound It features a pyrrole ring substituted with carboxylic acid, methyl, and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with ketone or aldehyde groups, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,5-dicarboxylic acid
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives
Uniqueness
1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propynyl group, in particular, offers unique reactivity and potential for further functionalization compared to other pyrrole derivatives .
Properties
IUPAC Name |
2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-11-7(2)6-9(8(11)3)10(12)13/h1,6H,5H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQEXUYJWTBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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